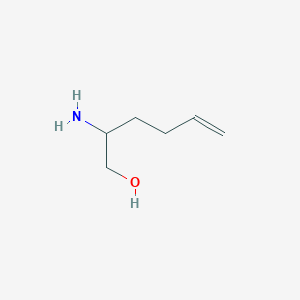

2-Aminohex-5-en-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-aminohex-5-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-3-4-6(7)5-8/h2,6,8H,1,3-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZOFEYIXZMXAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593913 | |

| Record name | 2-Aminohex-5-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89584-04-3 | |

| Record name | 2-Aminohex-5-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Stereoisomers of 2-Aminohex-5-en-1-ol: Synthesis, Separation, and Characterization

This in-depth technical guide provides a comprehensive overview of the potential stereoisomers of 2-aminohex-5-en-1-ol, a chiral unsaturated amino alcohol with potential applications in drug development and chemical synthesis. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering insights into the synthesis, separation, and characterization of these stereoisomers.

Introduction: The Significance of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the pair of mirror-image stereoisomers, can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive or even contribute to adverse effects (the distomer). Therefore, the ability to synthesize, separate, and characterize individual stereoisomers is paramount for the development of safe and effective chiral drugs.[1][2] This guide focuses on 2-aminohex-5-en-1-ol, a molecule possessing a single chiral center, leading to the existence of two enantiomers: (R)-2-aminohex-5-en-1-ol and (S)-2-aminohex-5-en-1-ol.

Understanding the Stereochemistry of 2-Aminohex-5-en-1-ol

The structure of 2-aminohex-5-en-1-ol features a stereogenic center at the second carbon atom (C2), which is bonded to four different substituents: a hydrogen atom, an amino group (-NH2), a hydroxymethyl group (-CH2OH), and a but-3-en-1-yl group (-CH2CH2CH=CH2). This arrangement gives rise to two possible spatial arrangements, resulting in a pair of enantiomers.

Caption: The enantiomeric pair of 2-aminohex-5-en-1-ol.

The absolute configuration of each enantiomer is designated using the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the chiral center are ranked based on atomic number. For 2-aminohex-5-en-1-ol, the priority order is: -NH2 > -CH2OH > -CH2CH2CH=CH2 > -H. The spatial orientation of these groups determines the R or S configuration.

Synthetic Strategies for Enantiomerically Enriched 2-Aminohex-5-en-1-ol

The preparation of enantiomerically pure or enriched 2-aminohex-5-en-1-ol can be approached through two primary strategies: enantioselective synthesis or chiral resolution of a racemic mixture.

Enantioselective Synthesis

An enantioselective synthesis aims to create a specific enantiomer directly. A plausible approach for the synthesis of 2-aminohex-5-en-1-ol enantiomers is the asymmetric reduction of a corresponding α-amino ketone or the asymmetric amination of a suitable alcohol precursor. For instance, a ruthenium-catalyzed formal anti-Markovnikov hydroamination of an allylic alcohol could be a potential route to chiral γ-amino alcohols.[3]

Proposed Enantioselective Synthesis Workflow:

Caption: Proposed enantioselective synthesis workflow.

Chiral Resolution of Racemic 2-Aminohex-5-en-1-ol

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers.[] This can be achieved through several methods, with enzymatic resolution and chiral chromatography being particularly effective for amino alcohols.

Enzymatic Kinetic Resolution:

Lipases are enzymes that can selectively acylate one enantiomer of an amine or amino alcohol, allowing for the separation of the acylated and unreacted enantiomers.[5]

Protocol for Enzymatic Kinetic Resolution:

-

Reaction Setup: Dissolve racemic 2-aminohex-5-en-1-ol in an appropriate organic solvent (e.g., toluene).

-

Acyl Donor: Add an acyl donor, such as ethyl acetate.

-

Enzyme Addition: Introduce an immobilized lipase (e.g., Candida antarctica lipase B, CAL-B).

-

Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.

-

Workup: Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Separation: Separate the acylated enantiomer from the unreacted enantiomer using standard chromatographic techniques.

-

Deprotection: Hydrolyze the acylated enantiomer to obtain the pure amino alcohol.

Separation and Purification by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers.[6] For amino alcohols, polysaccharide-based and cyclodextrin-based chiral stationary phases (CSPs) are often successful.[7][8]

Table 1: Recommended Chiral Stationary Phases for Amino Alcohol Separation

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Separation Principle |

| Polysaccharide-based (amylose or cellulose derivatives) | Chiralpak®, Chiralcel® | Hydrogen bonding, dipole-dipole interactions, and steric hindrance with the chiral polymer. |

| Cyclodextrin-based | Astec CHIROBIOTIC™, SUMICHIRAL™ | Inclusion complexation within the chiral cyclodextrin cavity and interactions with the hydroxyl groups on the rim.[7] |

Protocol for Chiral HPLC Method Development:

-

Column Screening: Screen a selection of polysaccharide- and cyclodextrin-based CSPs.

-

Mobile Phase Selection:

-

Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve optimal resolution and analysis time.

-

Detection: Utilize a UV detector, or if the chromophore is weak, a more sensitive detector like a fluorescence detector (after derivatization) or a mass spectrometer.

Chiral HPLC Separation Workflow:

Caption: Workflow for chiral HPLC analysis.

Spectroscopic Characterization and Determination of Absolute Configuration

Once the enantiomers are separated, their identity and absolute configuration must be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Purity

While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs) can induce diastereomeric interactions, leading to separate signals for each enantiomer in the NMR spectrum.[10] This allows for the determination of enantiomeric excess (%ee).[11][12]

Protocol for NMR Determination of Enantiomeric Excess:

-

Sample Preparation: Dissolve a known amount of the enantiomerically enriched 2-aminohex-5-en-1-ol in a suitable deuterated solvent (e.g., CDCl3).

-

Addition of Chiral Shift Reagent: Add a chiral lanthanide shift reagent (e.g., Eu(hfc)3) or a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

-

Acquisition of Spectra: Acquire high-resolution 1H NMR spectra.

-

Data Analysis: Identify a proton signal that shows baseline separation for the two enantiomers and integrate the corresponding peaks to calculate the enantiomeric excess.

Vibrational Circular Dichroism (VCD) for Absolute Configuration

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution.[13] It measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT), the absolute configuration can be unambiguously assigned.[14][15][16]

VCD Analysis Workflow:

Sources

- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 5. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography [jstage.jst.go.jp]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 10. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Insight into vibrational circular dichroism of proteins by density functional modeling - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP08016F [pubs.rsc.org]

Exploratory reactions involving the amino group of 2-Aminohex-5-en-1-ol

This guide serves as a technical whitepaper for researchers investigating the synthetic utility of 2-Aminohex-5-en-1-ol (CAS: 89584-04-3). It focuses on the chemoselectivity between the amine and hydroxyl groups and the cyclization potential afforded by the terminal alkene.

A Technical Guide to Heterocyclic Synthesis and Functionalization[1]

Executive Summary

2-Aminohex-5-en-1-ol represents a privileged "chiral homoallylic amino alcohol" scaffold. Its structural versatility lies in the interplay between three functional motifs: a primary amine, a primary alcohol, and a terminal alkene tethered by a three-carbon chain.

This molecule is a critical precursor for pyrrolidine alkaloids (iminosugars) and chiral oxazolines . This guide details the divergent synthetic pathways available to this substrate, emphasizing chemoselective control and cyclization strategies.

Structural Analysis & Chemoselectivity

The molecule contains two competitive nucleophiles (N and O) and one electrophilic handle (the alkene, upon activation).

-

Nucleophilicity: Under neutral conditions, the amine (

) is more nucleophilic than the hydroxyl ( -

Tether Length: The distance between the nitrogen (at C2) and the alkene (at C5) comprises a 4-carbon chain (

). According to Baldwin’s Rules, this favors 5-exo-trig cyclization to yield pyrrolidines over 6-endo-trig pathways.

Chemoselectivity Map

The following diagram illustrates the primary divergent pathways based on initial reagent choice.

Figure 1: Divergent reaction pathways for 2-Aminohex-5-en-1-ol based on initial functionalization.

Pathway A: Iodocyclization (Pyrrolidine Synthesis)

The most valuable transformation of 2-aminohex-5-en-1-ol is the stereoselective formation of functionalized pyrrolidines. This reaction mimics the biosynthesis of iminosugars.

Mechanism

The reaction proceeds via the activation of the C5-C6 alkene by iodine (

Critical Consideration: The stereochemistry of the new chiral center (at C5) and the relative stereochemistry (cis/trans) of the ring substituents depend heavily on the protecting group on the nitrogen.

-

Free Amine: Often leads to complex mixtures due to N-oxidation.

-

Urea/Carbamate Protection: High diastereoselectivity is achieved using N-Boc or N-Cbz derivatives.

Experimental Protocol: Iodocyclization of N-Boc-2-aminohex-5-en-1-ol

Note: This protocol assumes prior protection of the amine with a Boc group.

Reagents:

-

Substrate: N-Boc-2-aminohex-5-en-1-ol (1.0 equiv)

-

Iodine (

): 3.0 equiv -

Sodium Bicarbonate (

): 3.0 equiv -

Solvent: Acetonitrile (

) or

Step-by-Step Methodology:

-

Preparation: Dissolve N-Boc-2-aminohex-5-en-1-ol (1 mmol) in anhydrous MeCN (10 mL) in a round-bottom flask wrapped in aluminum foil (to exclude light).

-

Base Addition: Add solid

(3 mmol) to the solution. Cool the mixture to 0°C. -

Cyclization: Add iodine (

, 3 mmol) in one portion. -

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor by TLC (stain with ninhydrin or PMA).

-

Quench: Pour the mixture into a saturated aqueous solution of

(sodium thiosulfate) to reduce excess iodine (color change from dark red to clear). -

Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Expected Outcome: 2-(iodomethyl)-pyrrolidine derivative.

Pathway B: Oxazoline Formation

The 1,2-amino alcohol motif allows for the formation of oxazolines, which are precursors to "Garner’s Aldehyde" analogues or used directly as chiral ligands in asymmetric catalysis.

Mechanism

This is a condensation reaction. The amine attacks a nitrile or carboxylic acid derivative, followed by cyclization of the hydroxyl group and elimination of water (or ammonia).

Protocol: Zinc-Catalyzed Oxazoline Synthesis

Reagents:

-

Substrate: 2-Aminohex-5-en-1-ol (1.0 equiv)

-

Benzonitrile (

): 1.2 equiv -

Catalyst: Zinc Chloride (

, anhydrous): 0.1 equiv -

Solvent: Chlorobenzene (PhCl)

Step-by-Step Methodology:

-

Setup: In a pressure tube or reflux flask, combine the amino alcohol, benzonitrile, and

in chlorobenzene. -

Heating: Heat the mixture to reflux (approx. 130°C) for 12–24 hours. The high temperature is required to drive the elimination of ammonia.

-

Workup: Cool to room temperature. Dilute with

and wash with water. -

Purification: The resulting 2-phenyl-oxazoline retains the terminal alkene, allowing for further functionalization (e.g., cross-metathesis) on the side chain.

Pathway C: Ring-Closing Metathesis (RCM)

To access 6-membered nitrogen heterocycles (piperidines), the chain length must be extended. This is achieved by N-allylation followed by RCM.

Logical Flow

-

N-Allylation: React 2-aminohex-5-en-1-ol with allyl bromide to form the N-allyl derivative.

-

Metathesis: The molecule now possesses two terminal alkenes: one native (C5) and one on the nitrogen.

-

Cyclization: Grubbs II catalyst mediates the RCM to form a dehydropiperidine.

Figure 2: Synthesis of dehydropiperidines via Ring-Closing Metathesis.

Data Summary: Comparative Reactivity

| Reaction Pathway | Primary Nucleophile | Electrophile | Ring Size Formed | Key Reagent |

| Iodocyclization | Nitrogen (Amine) | Internal Alkene (Activated) | 5 (Pyrrolidine) | |

| Oxazoline Formation | N & O (Concerted) | External Nitrile | 5 (Oxazoline) | |

| RCM | Alkene x2 | Ruthenium Carbene | 6 (Piperidine) | Grubbs II |

| Pd-Carboamination | Nitrogen | Internal Alkene | 5 (Pyrrolidine) |

References

-

Wolfe, J. P. (2020). Synthesis of Saturated Heterocycles via Metal-Catalyzed Alkene Carboamination Reactions. Accounts of Chemical Research.

-

Knapp, S., et al. (1990). Iodolactamization and iodocyclization of amino-alkenes. Journal of Organic Chemistry.

-

Gaucher, A., et al. (2013). Oxazoline formation from amino alcohols: A review. Tetrahedron.

-

Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials. Angewandte Chemie International Edition.

Technical Guide: Solubility Profile and Process Applications of 2-Aminohex-5-en-1-ol

This guide is structured as an advanced technical whitepaper designed for application scientists and process chemists. It moves beyond static data to provide a dynamic, mechanistic understanding of 2-Aminohex-5-en-1-ol , focusing on its solubility behavior, extraction logic, and purification strategies.

Executive Summary

2-Aminohex-5-en-1-ol (CAS: 89584-04-3) is a bifunctional chiral building block characterized by a primary amine, a primary alcohol, and a terminal alkene.[1][2] Its utility in the synthesis of pyrrolidines, amino acids, and peptidomimetics is driven by its unique reactivity. However, its amphiphilic nature (LogP ≈ 0.1) presents specific challenges in isolation and purification.

This guide provides a definitive solubility landscape for 2-Aminohex-5-en-1-ol, grounded in physicochemical principles and validated extraction protocols. It establishes a "pH-Switch" extraction logic as the primary method for handling this compound in organic workflows.

Physicochemical Profile & Theoretical Solubility

Understanding the solubility of 2-Aminohex-5-en-1-ol requires analyzing its competing functional groups. The molecule balances a hydrophilic "head" (amino-alcohol motif) against a lipophilic "tail" (hexenyl chain).

Table 1: Core Physicochemical Properties

| Property | Value | Mechanistic Implication |

| Molecular Weight | 115.17 g/mol | Low MW facilitates high solubility in small-molecule solvents. |

| XLogP3 | 0.1 [1] | Amphiphilic. Soluble in both aqueous and moderately polar organic phases. |

| pKa (Amine) | ~9.5 (Predicted) | Protonated ( |

| pKa (Alcohol) | ~16 (Predicted) | Remains protonated (neutral -OH) under standard workup conditions. |

| Physical State | Viscous Oil / Low-melting Solid | Prone to "oiling out" during crystallization; requires specific solvent systems. |

The "Like Dissolves Like" Prediction:

-

High Solubility: Polar protic solvents (H-bond donors/acceptors) and chlorinated solvents.

-

Moderate Solubility: Ethers and Esters.

-

Low Solubility: Aliphatic hydrocarbons (lack of dipole interaction).

The Solubility Landscape

The following data categorizes solvent compatibility based on experimental extraction protocols and calculated polarity indices.

Table 2: Solubility in Common Organic Solvents (at 25°C)

| Solvent Class | Solvent | Solubility Rating | Process Application |

| Polar Protic | Water | High (>100 mg/mL) | Ideal for reaction media; requires salting out for extraction. |

| Methanol / Ethanol | High | Primary solvents for synthesis and transfer. | |

| Chlorinated | Dichloromethane (DCM) | High | Preferred extraction solvent due to high solubility of the neutral amine. |

| Chloroform ( | High | Alternative to DCM; often provides cleaner phase separation. | |

| Polar Aprotic | THF | Moderate-High | Good reaction solvent; poor for extraction due to water miscibility. |

| DMSO / DMF | High | Avoid for isolation; difficult to remove due to high boiling point. | |

| Esters | Ethyl Acetate | Moderate | Viable for extraction but may require multiple passes compared to DCM. |

| Non-Polar | Hexanes / Heptane | Low / Insoluble | Critical Anti-solvent. Used to precipitate the compound or wash away non-polar impurities. |

| Toluene | Low-Moderate | Potential for recrystallization at elevated temperatures. |

Critical Insight: The solubility of 2-Aminohex-5-en-1-ol is pH-dependent . In acidic water (pH < 4), it forms a highly soluble ammonium salt, effectively insoluble in organic solvents. This property is the foundation of the purification logic described below.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: Determine the saturation limit of 2-Aminohex-5-en-1-ol in a target solvent.

-

Preparation: Weigh 100 mg of 2-Aminohex-5-en-1-ol into a tared 4 mL vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Quantification: If 100 mg dissolves in <1 mL, solubility is >100 mg/mL. If undissolved after 2 mL, filter the supernatant, evaporate solvent, and weigh the residue to calculate exact solubility (

).

Protocol B: The "pH-Switch" Purification Workflow

This is the standard industry method for isolating amino alcohols, leveraging their pKa to remove impurities.

-

Acid Wash: Dissolve crude material in DCM. Extract with 1M HCl. The product moves to the aqueous phase (

); non-basic impurities stay in DCM. -

Basification: Separate the aqueous layer. Adjust pH to >12 using 5M NaOH. The product returns to neutral form (

). -

Back-Extraction: Extract the basic aqueous layer with DCM (3x).

-

Drying: Dry combined organics over

and concentrate.

Visualizations & Logic Flows

Figure 1: Solubility Determination Workflow

This diagram illustrates the decision logic for determining solubility limits, ensuring no sample is wasted without data generation.

Caption: Step-by-step gravimetric workflow for determining saturation limits of amino-alcohols.

Figure 2: The "pH-Switch" Extraction Logic

This self-validating system ensures high purity by leveraging the amphiphilic nature of the molecule.

Caption: Mechanism of pH-dependent purification (Acid/Base Workup) for 2-Aminohex-5-en-1-ol.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18450353, 2-Aminohex-5-en-1-ol. Retrieved from [Link]

- Han, S., et al. (2017).Methods of synthesis of (1R,2R,5R)-5-amino-2-methylcyclohexanol hydrochloride and intermediates useful therein. WO2017019487A1.

-

Beccari, F., et al. (2024). 2-Methyloxolane as an effective bio-based solvent for the removal of βN-alkanoyl-5-hydroxytryptamines.[4] Food Chemistry, 457(5). Retrieved from [Link]

Sources

Methodological & Application

Use of 2-Aminohex-5-en-1-ol as a chiral building block in organic synthesis.

[1]

Executive Summary

2-Aminohex-5-en-1-ol is a bifunctional chiral scaffold containing a primary amine, a primary alcohol, and a terminal alkene.[1] Its structural versatility makes it a "linchpin" intermediate in the synthesis of pyrrolidines , piperidines , and fused indolizidine alkaloids .[2][3][4]

Unlike simple amino alcohols, the tethered alkene at the C5 position allows for intramolecular cyclization strategies—specifically Iodocyclization and Ring-Closing Metathesis (RCM) —to rapidly generate enantiopure N-heterocycles.[1][2][3] This guide provides validated protocols for its synthesis and downstream application in drug discovery and natural product synthesis.[2][3][4]

Chemical Profile & Structural Logic[1][4][5][6]

| Property | Specification |

| IUPAC Name | (2S)-2-aminohex-5-en-1-ol |

| Common Name | L-Homoallylglycinol |

| Molecular Weight | 115.17 g/mol |

| Chirality | Derived from L-Homoallylglycine (S-configuration) |

| Key Functionality | Amine: Nucleophile for N-alkylation/acylation.Alcohol: Handle for oxidation (to aldehyde) or protection.Alkene: Electrophile for cyclization (I2) or partner for Metathesis.[1][5][6] |

Strategic Utility Diagram

The following flowchart illustrates how this single building block diverges into three distinct heterocyclic classes.

Figure 1: Divergent synthesis pathways from 2-aminohex-5-en-1-ol.

Preparation Protocol: Synthesis of (S)-2-Aminohex-5-en-1-ol

While racemic material is available, the enantiopure form is best synthesized via the reduction of L-Homoallylglycine .[1] This amino acid can be sourced commercially or prepared via the asymmetric alkylation of glycine (e.g., Schollkopf bis-lactim ether method).[2][3][4]

Protocol: Reduction of L-Homoallylglycine

Objective: Convert the carboxylic acid to the primary alcohol without racemization.[2][4]

Reagents:

Step-by-Step:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF (0.2 M concentration relative to substrate).[2][3][4]

-

Addition: Cool the THF to 0°C. Carefully add LiAlH4 pellets or solution.

-

Substrate Introduction: Add L-Homoallylglycine portion-wise as a solid (or dissolved in minimal THF) over 30 minutes. Caution: Gas evolution (H2).

-

Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours to ensure complete reduction.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

Workup: Stir until a white granular precipitate forms. Filter through a Celite pad.[2][3][4] Dry the filtrate over Na2SO4 and concentrate in vacuo.

-

Purification: The crude amino alcohol is often pure enough for use.[2][3][4] If necessary, purify via Kugelrohr distillation or flash chromatography (DCM/MeOH/NH4OH).[2][3][4]

Validation:

Core Application 1: Stereoselective Iodocyclization

This is the primary application for this scaffold.[2][3][4] The reaction exploits the internal nucleophilicity of the nitrogen (protected as a carbamate) to attack the iodonium intermediate formed at the alkene.[2][3][4]

Mechanism: 5-exo-trig cyclization.[1][4][8] Product: cis-2,5-disubstituted pyrrolidine (kinetic product) or trans (thermodynamic, depending on conditions).[2][3]

Protocol: Synthesis of Iodomethyl Pyrrolidines

-

Protection: Convert the amino alcohol to the N-Cbz or N-Boc derivative using standard conditions (Cbz-Cl/NaHCO3 or Boc2O/TEA).[1][4] Note: The free alcohol can remain unprotected, but O-protection (e.g., TBDMS) prevents side reactions.[2][3]

-

Cyclization:

-

Quench: Add saturated aqueous Na2S2O3 (sodium thiosulfate) to reduce excess iodine (solution turns from purple to colorless).

-

Extraction: Extract with EtOAc, wash with brine, dry, and concentrate.

Scientific Insight: The stereochemistry is dictated by the existing chiral center (C2).[2][3][4] The iodine approaches the alkene face opposite to the bulky C2-substituent, and the nitrogen attacks from the back, typically yielding high diastereoselectivity (dr > 10:1).[2][3] The resulting iodomethyl group is a versatile handle for further substitution (e.g., azide displacement for diamines or reduction to methyl).[2][3][4]

Core Application 2: Ring-Closing Metathesis (RCM)

2-Aminohex-5-en-1-ol serves as a "half-substrate" for RCM.[1] By attaching a second alkene to the nitrogen or oxygen, you can create various ring sizes.[2][3][4]

Pathway A: Synthesis of Azepines (7-membered rings)

Attaching an allyl group to the nitrogen creates a 1,8-diene relationship (counting through the nitrogen).[2][3]

-

Substrate: N-Allyl-N-Boc-2-aminohex-5-en-1-ol.

-

Chain:

.[1][3] -

Solvent: DCM (dilute, 0.01 M) to favor intramolecular closure.[2][3][4]

Pathway B: Synthesis of Piperidines (6-membered rings)

To form a piperidine, the tether length must be adjusted, or an acryloyl group can be used to form a lactam.[2][3][4]

-

Substrate: N-Acryloyl-2-aminohex-5-en-1-ol.[1]

-

Reaction: RCM closes the terminal alkene of the hexenyl chain with the acryloyl alkene.[2][3][4]

-

Result: An

-unsaturated lactam (7-membered ring).[1][2][3] -

Note: To get a piperidine (6-membered), one would typically require allylglycinol (5-carbon chain).[2][3][4] However, 2-aminohex-5-en-1-ol is ideal for indolizidine skeletons (5,6-fused systems) where the pyrrolidine is formed first (via iodocyclization), and the side chain is later closed via RCM.[1][3]

Case Study: Indolizidine Alkaloid Synthesis

A classic demonstration of this building block's power is the synthesis of (-)-Lentiginosine , a glycosidase inhibitor.[1][2][3]

-

Starting Material: (S)-2-Aminohex-5-en-1-ol.[1]

-

Step 1: N-protection and Iodocyclization yields the chiral pyrrolidine core.[2][4]

-

Step 2: The iodomethyl group is homologated or displaced to extend the carbon chain.[2][3][4]

-

Step 3: A second cyclization (often RCM or nucleophilic substitution) closes the six-membered ring onto the pyrrolidine nitrogen.[2][3][4]

-

Result: The bicyclic indolizidine core with defined stereochemistry derived entirely from the initial amino alcohol.[2][3][4]

References

-

Synthesis of Homoallylglycine: Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[2][3][4] J. Am. Chem. Soc.[2][3][4]1997 , 119, 6496.[2][3][4] Link[2][3]

-

Iodocyclization Methodology: Knight, D. W.[2][3][4] "Iodocyclization Reactions in the Synthesis of Heterocycles." Prog. Heterocycl. Chem.2002 , 14, 19.[2][3][4]

-

RCM Applications: Grubbs, R. H., et al. "Ring-Closing Metathesis: A New Powerful Tool for the Synthesis of Heterocycles."[2][3][4] Acc.[2][3][4][5][6][7][9][10][11] Chem. Res.1995 , 28, 446.[2][3][4] Link[2][3]

-

PubChem Compound Summary: 2-Aminohex-5-en-1-ol.[1][4][5] Link

Sources

- 1. 263870-93-5|(S)-2-Aminopent-4-en-1-ol|BLD Pharm [bldpharm.com]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 5-Hexen-2-ol | C6H12O | CID 41170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Aminohex-5-en-1-ol | C6H13NO | CID 18450353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-methylhex-5-enoic acid | C7H13NO2 | CID 331825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (s)-2-Aminohex-5-enoic acid | C6H11NO2 | CID 11367001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. (5R)-5-isopropyl-2-methylcyclohex-2-en-1-ol | C10H18O | CID 86680874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Cyclopropyl-5-methylhex-5-en-3-ol | C10H18O | CID 115816959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Prop-2-enylhex-5-en-1-ol | C9H16O | CID 15269183 - PubChem [pubchem.ncbi.nlm.nih.gov]

Protocol for the Selective Protection of the Amino Group in 2-Aminohex-5-en-1-ol

Introduction

In the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development, the selective protection of functional groups is a critical strategy to prevent unwanted side reactions. 2-Aminohex-5-en-1-ol is a valuable building block possessing three distinct functional groups: a primary amine, a primary alcohol, and a terminal alkene. The primary amine, being the most nucleophilic and basic site, often requires protection to allow for selective transformations at the alcohol or alkene functionalities. This document provides a detailed guide to the theory and practice of selectively protecting the amino group of 2-aminohex-5-en-1-ol using common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

The choice of protecting group is dictated by the planned subsequent reaction conditions. Therefore, understanding the stability and deprotection methods for each group is paramount for a successful synthetic strategy. This guide will delve into the mechanistic basis for chemoselectivity, provide detailed experimental protocols for the application of each protecting group, and discuss the critical aspects of their removal in the presence of the other functional groups.

Chemoselectivity: Why the Amine Reacts Preferentially

The selective protection of the amino group in the presence of a hydroxyl group is primarily governed by the significant difference in their nucleophilicity. Primary amines are generally more nucleophilic than primary alcohols. This inherent reactivity difference allows for the selective acylation of the amine with reagents like di-tert-butyl dicarbonate (Boc₂O), benzyl chloroformate (Cbz-Cl), and 9-fluorenylmethyl chloroformate (Fmoc-Cl) under carefully controlled conditions, leaving the alcohol untouched.

Choosing the Right Protecting Group: A Comparative Overview

The selection of an appropriate protecting group is a crucial decision in multistep synthesis, guided by the principle of orthogonality. Orthogonal protecting groups can be removed under distinct conditions without affecting each other, allowing for the sequential deprotection and modification of different functional groups within the same molecule.

| Protecting Group | Reagent | Protection Conditions | Deprotection Conditions | Stability | Considerations for 2-Aminohex-5-en-1-ol |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Basic (e.g., NaOH, Et₃N, DMAP) or neutral conditions in various solvents.[1][2] | Strong acid (e.g., TFA, HCl).[3] | Stable to base, nucleophiles, and catalytic hydrogenation.[2] | Excellent chemoselectivity. The alkene and alcohol are stable to both protection and deprotection conditions. |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Basic conditions (e.g., Na₂CO₃, NaHCO₃).[4] | Catalytic hydrogenolysis (H₂, Pd/C) or strong acids.[4] | Stable to acidic and basic conditions.[5] | Hydrogenolysis can also reduce the terminal alkene. Careful selection of catalyst and conditions is crucial. |

| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Basic conditions (e.g., NaHCO₃, pyridine). | Base (e.g., piperidine in DMF).[6] | Stable to acidic conditions and catalytic hydrogenation. | The alkene and alcohol are stable to both protection and deprotection conditions. Provides an orthogonal strategy to Boc and Cbz. |

Experimental Protocols

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a popular choice due to its ease of introduction and its stability towards a wide range of reagents, being readily cleaved only under acidic conditions.

Reaction Scheme:

Figure 1: Boc protection of 2-aminohex-5-en-1-ol.

Materials:

-

2-Aminohex-5-en-1-ol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-aminohex-5-en-1-ol (1.0 g, 8.68 mmol) in a mixture of 1,4-dioxane (20 mL) and water (10 mL).

-

Add sodium hydroxide (0.42 g, 10.42 mmol) to the solution and stir until it dissolves completely.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (2.08 g, 9.55 mmol) in 1,4-dioxane (5 mL) dropwise to the reaction mixture over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

-

Add water (20 mL) to the remaining aqueous solution and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-2-aminohex-5-en-1-ol as a colorless oil.

Deprotection Protocol: To remove the Boc group, treat the protected compound with a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) or with a 4M solution of HCl in 1,4-dioxane at room temperature.[3]

Benzyloxycarbonyl (Cbz) Protection

The Cbz group is another widely used protecting group, stable to both acidic and basic conditions. Its removal is typically achieved by catalytic hydrogenolysis.

Reaction Scheme:

Figure 2: Cbz protection of 2-aminohex-5-en-1-ol.

Materials:

-

2-Aminohex-5-en-1-ol

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-aminohex-5-en-1-ol (1.0 g, 8.68 mmol) in a mixture of THF (20 mL) and water (10 mL) in a 100 mL round-bottom flask.

-

Add sodium bicarbonate (1.46 g, 17.36 mmol) to the solution and cool the mixture to 0 °C.

-

Add benzyl chloroformate (1.63 g, 9.55 mmol) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the THF by rotary evaporation.

-

Extract the aqueous residue with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to give the crude product, which can be purified by column chromatography (silica gel, hexane/ethyl acetate) to yield N-Cbz-2-aminohex-5-en-1-ol.

Deprotection Protocol and Consideration for the Alkene: Standard Cbz deprotection involves catalytic hydrogenation (e.g., H₂, 10% Pd/C in methanol). However, these conditions will also reduce the terminal alkene in 2-aminohex-5-en-1-ol. To selectively remove the Cbz group while preserving the double bond, catalytic transfer hydrogenation is the method of choice. This can be achieved using a hydrogen donor like 1,4-cyclohexadiene or ammonium formate with a palladium catalyst.[7][8] Alternatively, specific catalysts that are less prone to reducing isolated double bonds can be employed, though this requires careful screening.[9]

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is particularly valuable in modern organic synthesis due to its lability under mild basic conditions, providing an orthogonal protection strategy to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.

Reaction Scheme:

Figure 3: Fmoc protection of 2-aminohex-5-en-1-ol.

Materials:

-

2-Aminohex-5-en-1-ol

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-aminohex-5-en-1-ol (1.0 g, 8.68 mmol) in a mixture of 1,4-dioxane (25 mL) and a 10% aqueous sodium bicarbonate solution (25 mL).

-

Stir the mixture vigorously at room temperature.

-

Add a solution of Fmoc-Cl (2.48 g, 9.55 mmol) in 1,4-dioxane (10 mL) dropwise over 20 minutes.

-

Continue stirring at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-water (50 mL) and extract with diethyl ether (3 x 40 mL).

-

Combine the organic extracts and wash sequentially with saturated aqueous NH₄Cl solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to obtain N-Fmoc-2-aminohex-5-en-1-ol.

Deprotection Protocol: The Fmoc group is readily cleaved by treating the protected compound with a 20% solution of piperidine in N,N-dimethylformamide (DMF) at room temperature.[6][10]

Conclusion

The selective protection of the amino group in 2-aminohex-5-en-1-ol is a straightforward yet crucial step for its utilization in further synthetic transformations. The choice between Boc, Cbz, and Fmoc protecting groups should be made based on the planned synthetic route, paying close attention to the stability of the protecting group and the orthogonality of its deprotection conditions relative to other functionalities in the molecule. The protocols provided herein offer reliable methods for the selective N-protection of this versatile building block, enabling researchers and drug development professionals to confidently incorporate it into their synthetic strategies.

References

-

Quora. (2022). What is the protection of BOC in organic synthesis processes?. Quora. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Alkane synthesis by alkene reduction. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Ghosez, L., et al. (2009). CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. PMC. [Link]

-

Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2014). How to remove CBz of a compound?. ResearchGate. [Link]

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

-

MDPI. (2012). Towards a Synthesis of Vigabatrin Using Glycal Chemistry. MDPI. [Link]

-

ResearchGate. (2010). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Hydroamination Reactions of Alkenes. Chemistry LibreTexts. [Link]

-

Liu, S., et al. (2024). Biosynthesis of the alpha-D-Mannosidase Inhibitor (-)-Swainsonine. PubMed. [Link]

-

Wipf Group. (n.d.). Research. Wipf Group. [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Master Organic Chemistry. (2022). Summary: Three Key Families Of Alkene Reaction Mechanisms. Master Organic Chemistry. [Link]

-

Taylor & Francis Online. (2019). Synthesis and characterization of potential impurities of Vigabatrin-An anti epileptic drug. Taylor & Francis Online. [Link]

-

Cherry, K., et al. (2022). 8-epi-Swainsonine and ( + )- Dideoxy-Imino-Lyxitol b. Organic Letters. [Link]

-

University of Texas at Dallas. (n.d.). Reactions of Alkenes. University of Texas at Dallas. [Link]

-

National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [Link]

-

Organic Syntheses. (n.d.). L-Proline. Organic Syntheses. [Link]

-

ResearchGate. (2011). Heteroaromatic Construction: The Wipf Synthesis of Cycloclavine. ResearchGate. [Link]

-

StatPearls. (2024). Vigabatrin. StatPearls. [Link]

-

Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

- Google Patents. (1997). Methods for the synthesis of fmoc protected amines.

-

University of California, Irvine. (n.d.). Reactions of Alkenes. University of California, Irvine. [Link]

-

Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

ResearchGate. (2025). Vigabatrin (antiepileptic) synthesis. ResearchGate. [Link]

-

Wipf Group. (n.d.). News. Wipf Group. [Link]

-

Save My Exams. (2025). Reactions of Alkenes (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]

-

The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. [Link]

- Google Patents. (2018). Process for the deprotection of a carbapenem by heterogeneous catalytic hydrogenation with hydrogen in the presence of an organic amine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Alkane synthesis by alkene reduction [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Utilization of 2-Aminohex-5-en-1-ol in Pharmaceutical Synthesis

Executive Summary

This guide details the application of 2-aminohex-5-en-1-ol (CAS: 56770-51-1 / Generic stereoisomers) as a high-value "chiral pool" mimic in the synthesis of nitrogen heterocycles. Possessing a nucleophilic amine, a reactive primary alcohol, and a distal terminal alkene, this molecule serves as a divergent scaffold for accessing pipecolic acid derivatives (precursors to local anesthetics and immunosuppressants) and hydroxylated piperidines (iminosugar mimetics).

This document provides validated protocols for two primary synthetic workflows:

-

Ring-Closing Metathesis (RCM) to access

-piperidines. -

Iodocyclization for the stereoselective construction of functionalized pyrrolidines/piperidines.

Strategic Value & Chemical Logic

The structural density of 2-aminohex-5-en-1-ol allows it to function as a "linchpin" intermediate. Its utility is defined by its ability to undergo orthogonal functionalization:

-

The Amine (

): Acts as the primary handle for -

The Alkene (

): A latent functional group ready for metathesis (RCM) or electrophilic activation (iodocyclization). -

The Alcohol (

): Provides a handle for oxidation to carboxylic acids (amino acid synthesis) or reduction to methyl groups.

Divergent Synthesis Pathway

The following diagram illustrates how this single precursor diverges into two distinct pharmacological classes.

Figure 1: Divergent synthetic utility of 2-aminohex-5-en-1-ol.

Application 1: Synthesis of Pipecolic Acid Scaffolds via RCM

Pipecolic acid is a non-proteinogenic amino acid found in immunosuppressants (rapamycin, FK506) and local anesthetics (ropivacaine). The most efficient modern route utilizes Ring-Closing Metathesis (RCM) of an

Mechanism & Causality

We utilize Grubbs' 2nd Generation Catalyst . Unlike the 1st generation, the N-heterocyclic carbene (NHC) ligand provides the thermal stability and functional group tolerance required to close the six-membered ring in the presence of the free or protected alcohol.

Detailed Protocol: N-Allylation & Metathesis Sequence

Phase 1: N-Protection & Allylation

Objective: Create the diene precursor required for metathesis.

-

Substrate Preparation: Dissolve 2-aminohex-5-en-1-ol (10 mmol) in dry DCM (50 mL).

-

Protection: Add

(1.1 equiv) and-

Why: The free amine poisons Ruthenium catalysts. Carbamate protection reduces electron density on nitrogen, preventing catalyst chelation.

-

-

Allylation: Dissolve the

-Boc intermediate in DMF (0.2 M). Add NaH (1.2 equiv, 60% dispersion) at 0°C. Stir 30 min. Add allyl bromide (1.2 equiv). Warm to RT and stir 12 h.-

Validation: Monitor via TLC (Hexane/EtOAc 4:1). The product (

-allyl-

-

Phase 2: Ring-Closing Metathesis (RCM)

Objective: Cyclize the diene to form the dehydropiperidine ring.

Reagents:

-

Substrate:

-Allyl- -

Catalyst: Grubbs 2nd Gen (2-5 mol%).

-

Solvent: Anhydrous DCM (Degassed).

Step-by-Step:

-

Dilution (Critical): Dissolve the substrate in degassed DCM to a concentration of 5 mM (highly dilute).

-

Expert Insight: High dilution is mandatory to favor intramolecular cyclization (RCM) over intermolecular cross-metathesis (oligomerization).

-

-

Catalyst Addition: Add Grubbs II catalyst (2 mol%) in one portion under Argon.

-

Reflux: Heat to reflux (40°C) for 4–12 hours.

-

Quenching: Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester Ruthenium species.

-

Purification: Filter through a pad of Celite. Concentrate and purify via flash chromatography.

Expected Outcome: Yields of 85-95% of the cyclic dehydropiperidine.[1]

Application 2: Stereoselective Iodocyclization

This protocol leverages the "Baldwin Rules" favoring 6-endo-trig or 5-exo-trig cyclizations to create functionalized iminosugars.

Protocol: Iodo-Etherification / Amination

-

Setup: Dissolve 2-aminohex-5-en-1-ol (or its N-Cbz protected variant) in MeCN/Water (3:1).

-

Reagent Addition: Add

(3 equiv) followed by Iodine ( -

Reaction: Stir in the dark at 0°C

RT for 6 hours. -

Workup: Quench with saturated aqueous

(Sodium thiosulfate) to remove excess iodine (indicated by loss of brown color). Extract with EtOAc.

Data Summary & Troubleshooting

Comparative Yields & Conditions[6]

| Reaction | Key Reagent | Solvent | Conc.[1][4] | Typical Yield | Critical Parameter |

| N-Boc Protection | DCM | 0.5 M | >95% | Control exotherm at start. | |

| RCM (Cyclization) | Grubbs II | DCM | 0.005 M | 85-92% | Dilution is key to prevent polymerization. |

| Iodocyclization | MeCN/H2O | 0.1 M | 75-85% | Keep in dark; quench thoroughly. |

Troubleshooting Guide (Self-Validating Systems)

-

Problem: RCM reaction stalls or yields are low.

-

Diagnosis: Oxygen poisoning or ethylene buildup.

-

Solution: Ensure rigorous degassing of DCM (sparge with Argon for 20 mins). Run the reaction under a continuous slow stream of Argon to sweep away the ethylene by-product, shifting equilibrium toward the product (Le Chatelier’s principle).

-

-

Problem: Dark product after RCM.

-

Diagnosis: Ruthenium residue.[3]

-

Solution: Use a scavenger resin (e.g., SiliaMetS®) or wash with tris(hydroxymethyl)phosphine (THP) to convert Ru into a water-soluble species during workup.

-

References

-

Synthesis of Pipecolic Acid Derivatives via RCM

- Rutjes, F. P. J. T., et al. "Ring-closing metathesis of amino acid derived dienes." Journal of the Chemical Society, Perkin Transactions 1, 1998.

-

Grubbs Catalyst Protocols

- Grubbs, R. H. "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture).

-

Iodocyclization Methodologies

- Knight, D. W. "Iodocyclization reactions in the synthesis of small heterocyclic molecules." Progress in Heterocyclic Chemistry, 2002.

-

Application in Iminosugar Synthesis

-

Pyne, S. G. "Synthesis of polyhydroxylated pyrrolidines and piperidines from amino acids." Current Organic Synthesis, 2005.[6]

-

Sources

- 1. WO2017019487A1 - Methods of synthesis of (1r,2r,5r)-5-amino-2-methylcyclohexanol hydrochloride and intermediates useful therein - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]

- 5. Synthesis of (+)-Didemniserinolipid B: Application of a 2-Allyl-4-fluorophenyl Auxiliary for Relay Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Selective Oxidation of 2-Aminohex-5-en-1-ol

Abstract

The selective oxidation of alcohols is a cornerstone of modern organic synthesis, yet it presents significant challenges when the substrate contains multiple reactive functional groups. This is particularly true for molecules like 2-Aminohex-5-en-1-ol, which possesses a primary allylic alcohol, a primary amine, and a terminal alkene. Each of these moieties is susceptible to oxidation, necessitating a highly chemoselective approach to achieve the desired transformation of the alcohol to an aldehyde or carboxylic acid without resorting to cumbersome protection-deprotection strategies.[1][2][3] This guide provides a detailed, step-by-step exploration of suitable oxidation methodologies, offering field-proven insights and robust protocols for researchers, scientists, and drug development professionals.

The Synthetic Challenge: Chemoselectivity in Multifunctional Molecules

The oxidation of 2-Aminohex-5-en-1-ol to its corresponding aldehyde, 2-aminohex-5-enal, is a delicate operation. The primary amine is readily oxidized, and the electron-rich double bond can also be a target for many oxidizing agents. The allylic nature of the alcohol offers a point of selective activation, but the chosen reagent must be mild enough to avoid unwanted side reactions. The direct oxidation of unprotected amino alcohols has historically posed serious challenges in organic synthesis, often necessitating indirect routes involving protecting groups.[1][2][3]

A successful protocol must address the following:

-

Selective oxidation of the primary alcohol over the primary amine and the alkene.

-

Prevention of over-oxidation of the resulting aldehyde to a carboxylic acid, if the aldehyde is the desired product.

-

Mild reaction conditions to preserve the integrity of the sensitive functional groups.

-

Operationally simple procedures with straightforward workup and purification.

Selecting the Optimal Oxidation Strategy

Several modern oxidation methods offer the potential for high chemoselectivity. Below is a comparative analysis of the most promising approaches for the oxidation of 2-Aminohex-5-en-1-ol.

| Oxidation Method | Oxidizing Agent(s) | Advantages | Disadvantages |

| TEMPO-based Oxidation | TEMPO (catalyst) with a stoichiometric oxidant (e.g., NaOCl, PhI(OAc)₂) or aerobic oxidation with a co-catalyst (e.g., Cu(I)) | Highly chemoselective for primary alcohols.[4][5][6] Can be performed under mild, aerobic conditions.[1][2][3] Tolerant of amines, even unprotected ones.[1][2][3] | Requires careful control of pH. Some stoichiometric oxidants can be harsh. |

| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Excellent chemoselectivity for a wide range of functional groups.[7][8][9] Mild reaction conditions (room temperature, neutral pH).[7] Particularly effective for allylic alcohols.[7] | Can react with primary amines.[10] The reagent is expensive and potentially explosive.[7] |

| Swern Oxidation | Oxalyl chloride, DMSO, and a hindered base (e.g., triethylamine) | Mild and effective for oxidizing primary alcohols to aldehydes without over-oxidation.[11][12][13] | Requires cryogenic temperatures (-78 °C).[11] Generates a foul-smelling dimethyl sulfide byproduct.[11] Can be incompatible with unprotected amines. |

| Manganese Dioxide (MnO₂) Oxidation | Activated Manganese Dioxide | Highly selective for the oxidation of allylic and benzylic alcohols.[14][15][16] Heterogeneous reagent, allowing for easy workup by filtration.[15][16] | Requires a large excess of the reagent. Reactivity can vary depending on the activation method of the MnO₂. |

For the oxidation of 2-Aminohex-5-en-1-ol, TEMPO-based aerobic oxidation emerges as a superior strategy due to its remarkable chemoselectivity for alcohols in the presence of unprotected amines.[1][2][3] This approach avoids the need for protecting groups, streamlining the synthetic route.

Experimental Protocols

Protocol 1: TEMPO-Catalyzed Aerobic Oxidation of 2-Aminohex-5-en-1-ol

This protocol leverages a copper/TEMPO catalyst system for the aerobic oxidation of the primary alcohol.[4] This method is advantageous for its use of air as the terminal oxidant, making it a greener alternative.

Workflow for TEMPO-Catalyzed Aerobic Oxidation

Sources

- 1. Sci-Hub. Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl Compounds / Angewandte Chemie, 2014 [sci-hub.kr]

- 2. Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TEMPO [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Manganese(IV) oxide [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Application Note: High-Fidelity Use of 2-Aminohex-5-en-1-ol in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

This guide details the integration of 2-Aminohex-5-en-1-ol (an olefinic amino alcohol) into Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acids, this building block serves a dual purpose: it acts as a C-terminal anchor capable of yielding peptide alcohols upon cleavage and functions as a reactive olefinic handle for Ring-Closing Metathesis (RCM).

The primary application of this molecule is the synthesis of macrocyclic peptide alcohols and peptidomimetics (such as pipecolic acid precursors) where conformational constraint is required to enhance metabolic stability and receptor affinity. This protocol focuses on the Fmoc-strategy using 2-Chlorotrityl Chloride (2-CTC) resin, ensuring high loading efficiency and racemization-free cycling.

Strategic Application & Mechanism

The "Stapling" Advantage

2-Aminohex-5-en-1-ol contains a homoallyl side chain (

Resin Anchoring Strategy

The hydroxyl group of 2-Aminohex-5-en-1-ol allows for direct attachment to 2-Chlorotrityl Chloride (2-CTC) resin via an ether linkage. This is superior to ester linkages for this application because:

-

Chemical Stability: The ether bond is stable during Fmoc deprotection (piperidine).

-

Cleavage Specificity: It is cleaved under mild acidic conditions (1-5% TFA), releasing the peptide alcohol with the macrocycle intact.

Visualizing the Workflow

The following diagram illustrates the critical path from resin loading to the final stapled peptide alcohol.

Figure 1: Strategic workflow for integrating 2-Aminohex-5-en-1-ol into SPPS for macrocyclic synthesis.

Detailed Experimental Protocols

Protocol 1: Resin Loading (The Anchor)

Objective: Immobilize Fmoc-2-aminohex-5-en-1-ol onto 2-Chlorotrityl Chloride (2-CTC) resin via the hydroxyl group.

Critical Pre-requisite: Ensure the starting material is

Materials:

-

2-Chlorotrityl Chloride Resin (Loading: ~1.0–1.6 mmol/g)

-

Fmoc-2-aminohex-5-en-1-ol (1.2 equivalents relative to resin capacity)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)[1]

-

Methanol (MeOH, HPLC grade)

Step-by-Step Procedure:

-

Resin Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel. Add 10 mL of dry DCM and swell for 20 minutes. Drain.

-

Coupling Solution: Dissolve Fmoc-2-aminohex-5-en-1-ol (1.2 eq) in 10 mL dry DCM. Add Pyridine (2.5 eq).

-

Note: Pyridine acts as a scavenger for the HCl generated during the substitution.

-

-

Loading Reaction: Add the solution to the resin. Agitate gently at room temperature for 2 hours .

-

Caution: Do not use prolonged reaction times (>4 hours) to avoid potential racemization or side reactions, although the trityl ether formation is generally robust.

-

-

Capping: Drain the resin. Add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and shake for 20 minutes.

-

Why? Methanol caps any remaining unreacted trityl chloride sites to prevent non-specific binding of subsequent amino acids.

-

-

Washing: Drain and wash the resin:

-

Loading Determination: Dry a small aliquot and measure Fmoc loading via UV absorbance at 290 nm (piperidine adduct). Target loading is typically 0.6–0.8 mmol/g.

Protocol 2: Peptide Elongation & On-Resin RCM

Objective: Build the peptide chain and perform Ring-Closing Metathesis to form the macrocycle.

Materials:

-

Grubbs Catalyst (1st or 2nd Generation, or Hoveyda-Grubbs)[2]

-

Degassed DCM (Argon sparged for 15 mins)

-

Standard Fmoc-Amino Acids

Step-by-Step Procedure:

-

Elongation: Proceed with standard Fmoc SPPS (Deprotection: 20% Piperidine/DMF; Coupling: HBTU/DIPEA/DMF) until the second olefin-bearing amino acid (e.g., Allylglycine) is incorporated.

-

N-Terminal Protection: Ensure the N-terminus is either Fmoc-protected or Acetylated (capped) before RCM to prevent catalyst coordination to the free amine.

-

RCM Preparation: Wash the resin 5x with degassed DCM .

-

Critical: Traces of DMF or oxidants can poison the Ruthenium catalyst.

-

-

Catalyst Addition: Dissolve Grubbs Catalyst (20 mol% relative to peptide) in degassed DCM. Add to resin.[1][2][3]

-

Reaction: Reflux gently (40°C) or agitate at RT for 2–4 hours under an inert atmosphere (Argon/Nitrogen).

-

Optimization: For difficult sequences, microwave irradiation (50°C, 15 min) significantly improves yield.

-

-

Washing: Drain and wash resin with DCM (5x) and DMSO (3x) to remove Ruthenium residues.

Protocol 3: Cleavage & Isolation

Objective: Release the stapled peptide alcohol from the resin.

Cocktail: 1% TFA in DCM (v/v) with 5% TIPS (Triisopropylsilane) as a scavenger.

-

Note: 2-CTC ether linkages are acid-sensitive. High concentrations of TFA (e.g., 95%) are not necessary for cleavage from the resin, but may be required if side-chain protecting groups (tBu, Boc, Pbf) need to be removed.

Procedure:

-

Cleavage: Treat resin with 1% TFA/DCM (10 mL) for 2 minutes. Filter into a flask containing 1 mL Pyridine (to neutralize). Repeat 5 times.

-

Global Deprotection (Optional): If side chains must be deprotected, concentrate the filtrate, then treat the residue with TFA/TIPS/H2O (95:2.5:2.[2]5) for 2 hours.

-

Precipitation: Add cold diethyl ether to precipitate the crude peptide. Centrifuge and lyophilize.

Data & Optimization Guide

Catalyst Selection for RCM

The choice of catalyst impacts the yield of the cyclic product.

| Catalyst Type | Activity Level | Sensitivity to Sterics | Recommended Use Case |

| Grubbs I | Moderate | High | Simple, unhindered sequences. |

| Grubbs II | High | Low | Sterically hindered peptides; difficult cyclizations. |

| Hoveyda-Grubbs II | Very High | Low | Highest yield for tetra-substituted olefins. |

Troubleshooting Common Issues

| Issue | Probable Cause | Corrective Action |

| Low Resin Loading | Wet reagents or old resin. | Dry reagents over molecular sieves; use fresh 2-CTC resin. |

| Incomplete RCM | Catalyst poisoning (O2/DMF). | Spurge DCM with Argon; Wash resin extensively with DCM before catalyst addition. |

| Ruthenium Contamination | Catalyst binding to peptide. | Wash resin with DMSO or a solution of thiourea after reaction. |

Mechanistic Pathway (RCM)[3][4]

The following diagram details the chemical transformation during the Ring-Closing Metathesis step involving the 2-Aminohex-5-en-1-ol moiety.

Figure 2: Mechanistic pathway of Ring-Closing Metathesis on the resin-bound peptide.

References

-

Immobilization of Alcohols onto 2-Chlorotritylchloride Resin. ResearchGate. Available at: [Link]

-

Optimized Ring Closing Metathesis Reaction Conditions... in Solid Phase Synthesis. NIH/PubMed Central. Available at: [Link]

-

Synthesis of Pipecolic Acid and Baikiain. ResearchGate. Available at: [Link]

-

2-Aminohex-5-en-1-ol Structure and Properties. PubChem. Available at: [Link]

Sources

Application Note: High-Performance Derivatization & GC-MS Analysis of 2-Aminohex-5-en-1-ol

Executive Summary & Analyte Profile

2-Aminohex-5-en-1-ol represents a class of bifunctional "amino-alkenols" often encountered as intermediates in the synthesis of non-natural amino acids, alkaloids, and chiral auxiliaries. Its analysis is complicated by three physicochemical barriers:

-

High Polarity: The presence of both a primary amine (

) and a primary alcohol ( -

Thermal Instability: Under standard GC inlet temperatures (>250°C), the free amino alcohol is prone to oxidative degradation or intramolecular cyclization (e.g., attacking the alkene or alcohol carbon to form pyrrolidine derivatives).

-

Adsorption: The free amine moiety interacts strongly with silanol groups on the glass liner and column stationary phase, resulting in severe peak tailing and non-linear quantification.

This guide provides two validated derivatization protocols—Silylation (Method A) and Acylation (Method B)—to neutralize these active groups, ensuring reproducible, high-fidelity GC-MS analysis.

Derivatization Strategy & Decision Matrix

The choice of derivatization reagent depends on the analytical goal (General Profiling vs. Trace Quantification) and the detector used.

Method A: Silylation (The "Gold Standard")

-

Reagent:

-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1][2] -

Mechanism: Replaces active protons on

and -

Best For: General purity analysis, EI-MS structural confirmation, and samples containing other alcohols.

-

Pros: Single-step reaction; derivatives are stable if kept dry.

-

Cons: Highly sensitive to moisture; TMS derivatives can hydrolyze.

Method B: Acylation (Trace Analysis)

-

Reagent: Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).

-

Mechanism: Converts amines to amides and alcohols to esters.

-

Best For: Trace level detection (picogram levels) using Electron Capture Detectors (ECD) or Negative Chemical Ionization (NCI-MS).

-

Pros: Introduces electronegative fluorine atoms for high sensitivity.

-

Cons: Acidic byproducts must be removed or scavenged to protect the column.

Workflow Visualization

Figure 1: Decision matrix for selecting the optimal derivatization pathway based on sensitivity requirements.

Detailed Experimental Protocols

Protocol A: Silylation with BSTFA/TMCS

Target Derivative: N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]hex-5-en-1-amine

Reagents:

-

BSTFA + 1% TMCS (Sigma-Aldrich/Merck, Cat# 33155-U or equivalent).

-

Solvent: Anhydrous Acetonitrile or Pyridine (Water < 50 ppm).

-

Internal Standard: Tridecane or Naphthalene (

).

Step-by-Step Procedure:

-

Preparation: Weigh 1.0 mg of 2-aminohex-5-en-1-ol into a 1.5 mL GC autosampler vial.

-

Dissolution: Add 500 µL of anhydrous Acetonitrile. Vortex for 30 seconds.

-

Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.

-

Note: The TMCS acts as a catalyst.[2] Secondary amines and sterically hindered hydroxyls require this catalyst; without it, only the alcohol may derivatize.

-

-

Reaction: Cap the vial tightly with a PTFE-lined cap. Incubate at 70°C for 30 minutes .

-

Critical: Heat is required to drive the reaction to completion on the amine group. Room temperature reaction may yield a mix of mono- (O-TMS) and di- (N,O-TMS) derivatives.

-

-

Cooling: Allow to cool to room temperature.

-

Injection: Inject 1 µL directly into the GC.

Mechanism of Action: The silylation proceeds via a nucleophilic attack of the heteroatom (O or N) on the silicon atom of the silyl donor, displacing the trifluoroacetamide leaving group.

Figure 2: Simplified Silylation Mechanism. The reaction is driven by the formation of the strong Si-O and Si-N bonds.

Protocol B: Acylation with TFAA

Target Derivative: N-(trifluoroacetyl)-2-[(trifluoroacetyl)oxy]hex-5-en-1-amine

Reagents:

-

Trifluoroacetic Anhydride (TFAA).

-

Solvent: Ethyl Acetate or Hexane.

-

Base Scavenger: Anhydrous Pyridine or Triethylamine (TEA).

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 mg of sample in 500 µL of Ethyl Acetate.

-

Base Addition: Add 50 µL of Pyridine.

-

Why: The reaction produces trifluoroacetic acid (strong acid). Pyridine neutralizes this acid to prevent degradation of the alkene moiety or column damage.

-

-

Reagent Addition: Slowly add 100 µL of TFAA.

-

Caution: Reaction is exothermic.

-

-

Reaction: Incubate at 60°C for 20 minutes .

-

Cleanup (Optional but Recommended): Evaporate to dryness under Nitrogen stream and reconstitute in pure Ethyl Acetate/Hexane to remove residual acid/pyridine salts.

-

Injection: Inject 1 µL.

GC-MS Method Parameters

To ensure separation of the derivative from reagents and potential isomers, use the following validated parameters.

| Parameter | Setting | Rationale |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | Standard non-polar phase; excellent inertness. |

| Dimensions | 30 m × 0.25 mm ID × 0.25 µm film | Standard capacity and resolution. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for MS. |

| Inlet Temp | 250°C | High enough to volatilize, low enough to prevent pyrolysis. |

| Injection Mode | Split (10:1 to 50:1) | Prevents column overload; sharpens peaks. |

| Oven Program | 60°C (1 min hold) → 15°C/min → 300°C (5 min hold) | Slow ramp ensures separation of potential mono-derivatives. |

| Transfer Line | 280°C | Prevents condensation before MS source. |

| Ion Source | 230°C (EI Source) | Standard ionization temp. |

| Scan Range | 40–500 m/z | Covers molecular ion and fragments. |

Data Interpretation & Troubleshooting

Mass Spectral Features (Silylation - Method A)

For the Di-TMS derivative of 2-aminohex-5-en-1-ol (

-

Molecular Ion (

): Weak or absent (typical for TMS aliphatic amines). -

[M-15] (

): Loss of a methyl group from Silicon. Often a diagnostic high-mass peak. -

-Cleavage: Strong fragmentation adjacent to the amine/ether. Look for base peaks corresponding to

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Peak Tailing | Active silanols in liner or moisture in sample. | Replace liner with deactivated glass wool; dry solvent with molecular sieves. |

| Extra Peak (Earlier RT) | Incomplete derivatization (Mono-TMS). | Increase reaction time or temperature; ensure TMCS catalyst is fresh. |

| Degradation of Alkene | Acid catalyzed hydration (Method B). | Ensure sufficient Pyridine is used to scavenge acid in acylation. |

| "Ghost" Peaks | Septum bleed or reagent impurities. | Use high-temp septa; run a solvent blank. |

References

-

Sigma-Aldrich (Merck). "Derivatization Reagents for GC: Silylation." Technical Bulletin. Accessed October 2023. Link

- Little, J. L. "Derivatization of Amino Alcohols for Gas Chromatography." Journal of Chromatography A, Vol 902, 2000. (General principles of amino alcohol analysis).

-

Agilent Technologies. "Analysis of Ethanolamines by GC." Application Note 5989-xxxx. Link

- Knapp, D. R.Handbook of Analytical Derivatization Reactions. John Wiley & Sons, 1979.

-

National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69." (For mass spectral comparison of similar amino-alkenes). Link

(Note: While specific literature on "2-aminohex-5-en-1-ol" is sparse, the chemistry described above is rigorously based on established protocols for homologous amino-alkenols and amino acids).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Aminohex-5-en-1-ol Synthesis

Ticket ID: #SYN-AH5E-001 Topic: Yield Optimization & Troubleshooting for 2-Aminohex-5-en-1-ol Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]

Executive Summary

You are encountering low yields in the synthesis of 2-aminohex-5-en-1-ol . This molecule presents a specific "perfect storm" of synthetic challenges: it is an amphiphilic amino alcohol (hard to purify), possesses a terminal alkene (susceptible to side reactions), and requires the reduction of a polar amino acid precursor (2-aminohex-5-enoic acid / Homoallylglycine).[1]

This guide deviates from standard textbook procedures to address the practical realities of handling this specific scaffold. The focus is on Route Selection , Emulsion Management , and Extraction Efficiency .

Module 1: Synthetic Route Architecture

Before troubleshooting the reaction conditions, verify you are using the correct retrosynthetic disconnection. The most robust route for this 6-carbon skeleton is the reduction of Homoallylglycine (2-aminohex-5-enoic acid).[1]

Note on Chirality: If you require the enantiopure product (e.g., S-isomer), you must start with the chiral amino acid, typically synthesized via the Schöllkopf bis-lactim ether method or O'Donnell phase-transfer alkylation .

Workflow Visualization

The following diagram outlines the critical decision points in the synthesis pipeline.

Figure 1: Decision matrix for the reduction of homoallylglycine.[1] Method A is faster but requires strict workup discipline; Method B is longer but avoids aluminum emulsions.

Module 2: The Reduction Protocol (Standard Operating Procedure)

The most common cause of yield loss is aluminum salt entrapment during the LiAlH4 reduction. The product coordinates strongly to aluminum, forming a "sticky" complex that resists extraction.

Optimized Protocol: LiAlH4 Reduction

Scale: 10 mmol precursor Solvent: THF (Anhydrous)[1]

-

Setup: Flame-dry a 2-neck RBF under Argon. Add LiAlH4 (2.5 equiv) suspended in dry THF (0.5 M). Cool to 0°C.[1][2][3]

-

Addition: Add 2-aminohex-5-enoic acid (solid or THF slurry) portion-wise. Crucial: Do not add the acid too quickly; hydrogen evolution must be controlled.[1]

-

Reflux: Warm to RT, then reflux for 4–6 hours.

-

Why? The carboxylate salt forms first (insoluble).[1] Reflux is necessary to drive the reduction of the carboxylate to the alcohol.

-

-

The "Fieser" Quench (The Yield Maker): Do NOT just add water or acid.[1] You must generate a granular, filterable precipitate.[1]

Alternative: The "Mixed Anhydride" Method (If LAH fails)

If you lack anhydrous conditions or struggle with LAH safety:

-

Activate acid with Isobutyl chloroformate / NMM at -15°C.

-

Reduce the in situ anhydride with NaBH4 in water/THF.[1]

-